alpha-Tocopheronolactone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

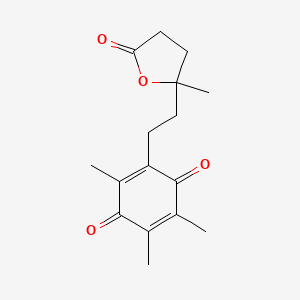

Alpha-Tocopheronolactone, also known as this compound, is a useful research compound. Its molecular formula is C16H20O4 and its molecular weight is 276.33 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Nutritional Studies

Alpha-tocopheronolactone is studied for its role as a dietary supplement with potential health benefits:

- Bioavailability : Research indicates that this compound has a significant bioavailability when consumed as part of dietary tocopherols. Studies have shown increased plasma levels of metabolites following supplementation with tocopherol-rich diets .

- Dietary Impact on Health : Investigations into the dietary intake of tocopherols, including this compound, suggest correlations with reduced risks of chronic diseases such as cardiovascular disease and certain cancers .

Pharmacological Applications

The pharmacological potential of this compound is being explored in various therapeutic contexts:

- Cancer Therapy : Its ability to induce apoptosis in tumor cells positions this compound as a candidate for adjunctive cancer therapies. Studies indicate enhanced efficacy when combined with conventional chemotherapeutic agents .

- Anti-inflammatory Treatments : Given its role in modulating inflammatory pathways, this compound may be beneficial in treating conditions characterized by chronic inflammation, such as asthma and arthritis .

Clinical Trials

Recent clinical trials have investigated the effects of tocopherol supplementation on inflammatory markers and cancer progression:

- A study involving participants with mild asthma showed that supplementation with gamma-tocopherol led to significant reductions in inflammatory markers and improved lung function .

- Another trial demonstrated that patients receiving tocopherol supplements exhibited decreased tumor growth rates compared to control groups, highlighting the compound's potential role in cancer management .

Animal Models

Animal studies have provided insights into the mechanisms through which this compound exerts its effects:

- In murine models of colon cancer, administration of tocopherol metabolites resulted in reduced tumor incidence and size, suggesting a protective effect against carcinogenesis .

- Research on macrophage function revealed that tocopheronolactone could alter lipid homeostasis and reduce foam cell formation, indicating potential applications in atherosclerosis prevention .

Data Tables

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Inflammation | Inhibition of 5-lipoxygenase | Reduced inflammatory markers in asthma models |

| Cancer Therapy | Induction of apoptosis | Decreased tumor growth rates in clinical trials |

| Nutritional Studies | Enhanced bioavailability | Correlation with reduced chronic disease risk |

| Macrophage Function | Alteration of lipid homeostasis | Reduced foam cell formation |

Propiedades

Número CAS |

3121-68-4 |

|---|---|

Fórmula molecular |

C16H20O4 |

Peso molecular |

276.33 g/mol |

Nombre IUPAC |

2,3,5-trimethyl-6-[2-(2-methyl-5-oxooxolan-2-yl)ethyl]cyclohexa-2,5-diene-1,4-dione |

InChI |

InChI=1S/C16H20O4/c1-9-10(2)15(19)12(11(3)14(9)18)5-7-16(4)8-6-13(17)20-16/h5-8H2,1-4H3 |

Clave InChI |

XTCLGZZKAQZZJC-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=O)C(=C(C1=O)C)CCC2(CCC(=O)O2)C)C |

SMILES canónico |

CC1=C(C(=O)C(=C(C1=O)C)CCC2(CCC(=O)O2)C)C |

Sinónimos |

alpha-tocopheronolactone tocopheronolactone tocopheronolactone, (+-)-isome |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.